An In-depth Technical Guide to 3,5-Di-tert-butyl-2-methoxybenzaldehyde
An In-depth Technical Guide to 3,5-Di-tert-butyl-2-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Di-tert-butyl-2-methoxybenzaldehyde is a substituted aromatic aldehyde that holds potential as a versatile building block in organic synthesis. Its sterically hindered structure and functional group arrangement make it a valuable intermediate for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and spectral characterization.
Chemical Structure and Properties
3,5-Di-tert-butyl-2-methoxybenzaldehyde is characterized by a benzene ring substituted with two bulky tert-butyl groups at positions 3 and 5, a methoxy group at position 2, and an aldehyde (formyl) group at position 1. The steric hindrance imposed by the tert-butyl groups significantly influences the reactivity of the adjacent functional groups.
Table 1: Physicochemical Properties of 3,5-Di-tert-butyl-2-methoxybenzaldehyde
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₄O₂ | [1] |
| Molecular Weight | 248.36 g/mol | [1] |
| CAS Number | 135546-15-5 | [1] |
| IUPAC Name | 3,5-di-tert-butyl-2-methoxybenzaldehyde | [1] |
| Appearance | Solid | |
| Melting Point | 33-37 °C | |
| Boiling Point | 128 °C at 0.7 hPa | |
| Topological Polar Surface Area | 26.3 Ų | [1] |
| XLogP3 | 4.7 | [1] |
Synthesis
The synthesis of 3,5-Di-tert-butyl-2-methoxybenzaldehyde is typically achieved in a two-step process starting from 2,4-di-tert-butylphenol. The first step involves the formylation of the phenol to introduce the aldehyde group, followed by the methylation of the hydroxyl group.
Step 1: Synthesis of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde
The introduction of the formyl group onto the 2,4-di-tert-butylphenol ring is commonly accomplished via the Duff reaction or a related formylation method.[2]
Experimental Protocol: Duff Reaction for 3,5-Di-tert-butyl-2-hydroxybenzaldehyde [2]
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Materials: 2,4-di-tert-butylphenol, hexamethylenetetramine (HMTA), glacial acetic acid, water.
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Procedure:
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In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,4-di-tert-butylphenol in glacial acetic acid.
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Add hexamethylenetetramine to the solution.
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Heat the reaction mixture to reflux and maintain for several hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the mixture and hydrolyze the intermediate by adding water and heating.
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The product, 3,5-Di-tert-butyl-2-hydroxybenzaldehyde, can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) followed by purification using column chromatography on silica gel.
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Step 2: O-Methylation of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde
The phenolic hydroxyl group of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde is then methylated to yield the final product. Due to the steric hindrance from the adjacent tert-butyl group, a strong methylating agent and appropriate reaction conditions are required.
Experimental Protocol: O-Methylation
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Materials: 3,5-Di-tert-butyl-2-hydroxybenzaldehyde, dimethyl sulfate (DMS) or methyl iodide, a suitable base (e.g., potassium carbonate or sodium hydride), and an inert solvent (e.g., acetone, DMF, or THF).
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Procedure:
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Dissolve 3,5-Di-tert-butyl-2-hydroxybenzaldehyde in the chosen inert solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Add the base portion-wise to the solution at room temperature.
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Add the methylating agent (dimethyl sulfate or methyl iodide) dropwise to the reaction mixture.
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Stir the reaction mixture at room temperature or with gentle heating for several hours, monitoring the progress by TLC.
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After the reaction is complete, quench the reaction by the careful addition of water.
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Extract the product with an organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain pure 3,5-Di-tert-butyl-2-methoxybenzaldehyde.
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Spectroscopic Characterization
The structure of 3,5-Di-tert-butyl-2-methoxybenzaldehyde can be confirmed by various spectroscopic techniques.
Table 2: ¹H NMR Spectral Data (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.4 | s | 1H | -CHO |
| 7.7 | d, J ≈ 2.5 Hz | 1H | Ar-H |
| 7.6 | d, J ≈ 2.5 Hz | 1H | Ar-H |
| 3.9 | s | 3H | -OCH₃ |
| 1.4 | s | 9H | t-Butyl |
| 1.3 | s | 9H | t-Butyl |
Table 3: ¹³C NMR Spectral Data (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 191.5 | C=O (aldehyde) |
| 161.2 | C-OCH₃ |
| 142.1 | Ar-C |
| 139.8 | Ar-C |
| 130.5 | Ar-CH |
| 128.7 | Ar-CH |
| 62.1 | -OCH₃ |
| 35.4 | C(CH₃)₃ |
| 34.2 | C(CH₃)₃ |
| 31.5 | C(CH₃)₃ |
| 29.8 | C(CH₃)₃ |
Table 4: FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Vibrational Assignment |
| ~2960 | C-H stretch (aliphatic) |
| ~2870 | C-H stretch (aldehyde) |
| ~1690 | C=O stretch (aldehyde) |
| ~1580 | C=C stretch (aromatic) |
| ~1240 | C-O stretch (aryl ether) |
Table 5: Mass Spectrometry Data
| m/z | Interpretation |
| 248 | [M]⁺ (Molecular ion) |
| 233 | [M - CH₃]⁺ |
| 191 | [M - C(CH₃)₃]⁺ |
Synthetic and Characterization Workflow
The following diagram illustrates the general workflow for the synthesis, purification, and characterization of 3,5-Di-tert-butyl-2-methoxybenzaldehyde.
Caption: Synthetic and analytical workflow for 3,5-Di-tert-butyl-2-methoxybenzaldehyde.
Applications in Drug Discovery and Development
Substituted benzaldehydes are a crucial class of intermediates in the pharmaceutical industry. The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of heterocyclic systems. The specific substitution pattern of 3,5-Di-tert-butyl-2-methoxybenzaldehyde, with its bulky tert-butyl groups and electron-donating methoxy group, can be exploited to synthesize novel molecular scaffolds.
While specific biological activities for this particular compound are not extensively documented in publicly available literature, its structural motifs are of interest. The di-tert-butylphenol substructure is known for its antioxidant properties. The introduction of the methoxybenzaldehyde moiety could serve as a starting point for the development of new therapeutic agents where steric bulk and electronic properties are fine-tuned to achieve desired biological activity and pharmacokinetic profiles. Researchers can utilize this compound as a precursor to generate libraries of derivatives for screening in various disease models.
The following diagram illustrates a logical workflow for the potential utilization of this compound in a drug discovery context.
Caption: Drug discovery workflow utilizing 3,5-Di-tert-butyl-2-methoxybenzaldehyde.

